molecular formula C8H14N4 B039185 Hydrazodiisobutyronitrile CAS No. 6869-07-4

Hydrazodiisobutyronitrile

Cat. No. B039185
CAS RN: 6869-07-4
M. Wt: 166.22 g/mol
InChI Key: HOSVESHQDSFAST-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydrazodiisobutyronitrile and related compounds can be synthesized through various chemical reactions, including electrophilic cyclization processes. For instance, synthesis of pyrazoles from α,β-alkynic hydrazones involves electrophilic cyclization facilitated by copper(I) iodide, showcasing a method that might be applicable or analogous to synthesizing Hydrazodiisobutyronitrile derivatives (Zora & Kıvrak, 2011).

Molecular Structure Analysis

Molecular structure analyses of compounds similar to Hydrazodiisobutyronitrile, such as hydrazoic acid, reveal complex hydrogen bonding and structural arrangements. Hydrazoic acid exhibits hydrogen-bonded tetramers in nearly planar layers, a characteristic that could be reflected in the structural analysis of Hydrazodiisobutyronitrile, considering their related functional groups (Evers et al., 2011).

Chemical Reactions and Properties

Hydrazodiisobutyronitrile likely participates in various chemical reactions characteristic of hydrazine derivatives. For example, the dehydrogenation of hydrazobisisobutyronitrile by potassium ferricyanide in the presence of carbon black catalyzes the formation of azo compounds, indicating potential reactions and applications of Hydrazodiisobutyronitrile in synthesizing related chemical structures (Tsubokawa & Takeda, 1979).

Physical Properties Analysis

While specific studies on the physical properties of Hydrazodiisobutyronitrile were not found, analogous compounds like hydrazoic acid provide insights into potentially similar properties. Hydrazoic acid's molecular and crystal structures, analyzed through X-ray diffraction, offer a basis for inferring the physical characteristics of Hydrazodiisobutyronitrile, such as crystal structure and stability (Evers et al., 2011).

Chemical Properties Analysis

The chemical properties of Hydrazodiisobutyronitrile, inferred from related studies, include reactivity towards electrophilic cyclization and potential for forming hydrazone and azo derivatives. Studies on similar compounds highlight mechanisms and outcomes of reactions that Hydrazodiisobutyronitrile could undergo, providing a foundation for understanding its chemical behavior (Zora & Kıvrak, 2011; Tsubokawa & Takeda, 1979).

Scientific Research Applications

  • Conversion of Isothiazoles into Pyrazoles : Hydrazine is used to convert isothiazoles into pyrazoles, producing 3-aminopyrazoles under certain conditions, showing its utility in creating complex organic structures (Ioannidou & Koutentis, 2009).

  • Synthesis of Heterocycles with Biological Activity : Compounds like 2-Ethoxymethylene-3-oxobutanenitrile, related to hydrazodiisobutyronitrile, are used in synthesizing heterocycles with biological activity, demonstrating potential in pharmaceutical research (Černuchová et al., 2005).

  • Medicinal Chemistry Applications : Treatment of benzoylfluoroacetonitrile with hydrazine yields 3-amino-4-fluoropyrazole, a compound with potential applications in medicinal chemistry (Surmont, Verniest, & de Kimpe, 2010).

  • Preparation of Aminopyrazoles from Isoxazoles : Both single-step and two-step methods for synthesizing aminopyrazoles from isoxazoles involve hydrazine, highlighting its role in creating specific chemical structures (Kallman et al., 2016).

  • Electroactive Benzothiazole Hydrazones : These compounds, derivatives of hydrazodiisobutyronitrile, are promising building blocks for conducting molecular materials, suggesting applications in electronic materials research (Gatard et al., 2010).

  • Chemoselective Catalytic Hydrogenation : The use of hydrazine in catalytic hydrogenation of nitrobenzenes over gold nanoparticles supported by hexagonal boron nitride nanoplates indicates its role in developing selective catalytic processes (Liu et al., 2019).

  • Synthesis of Fluorinated Pyrazoles : The synthesis of pyrazoles via electrophilic cyclization of α-alkynic hydrazones by copper(I) iodide demonstrates the flexibility of hydrazine derivatives in creating pharmacologically relevant structures (Zora & Kıvrak, 2011).

  • Educational Application in Organic Chemistry : The preparation of hydrazobenzene in research-oriented organic chemistry experiments helps to foster innovative thinking and practical abilities in students (Yan-ling, 2013).

Safety And Hazards

Hydrazodiisobutyronitrile is moderately toxic by ingestion . It can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is readily ignited by sparks or flames and burns intensely and persistently .

properties

IUPAC Name

2-[2-(2-cyanopropan-2-yl)hydrazinyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-7(2,5-9)11-12-8(3,4)6-10/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVESHQDSFAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NNC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988381
Record name 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile)
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazodiisobutyronitrile

CAS RN

6869-07-4
Record name Propionitrile, 2,2'-hydrazobis(2-methyl-
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Record name Hydrazodiisobutyronitrile
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Record name 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile)
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Record name 2-[2-(1-Cyano-1-methyl-ethyl)hydrazino]-2-methyl-propanenitrile
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Record name 2,2'-Hydrazobis[2-methylpropanenitrile]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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